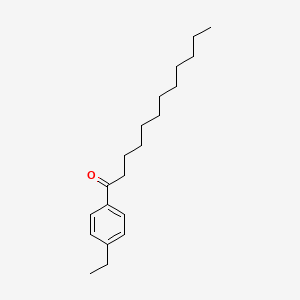

1-(4-Ethyl-phenyl)-dodecan-1-one, 97%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(4-Ethyl-phenyl)-dodecan-1-one” is a long-chain ketone with an ethyl-substituted phenyl group at one end . The “97%” likely refers to the purity of the compound.

Synthesis Analysis

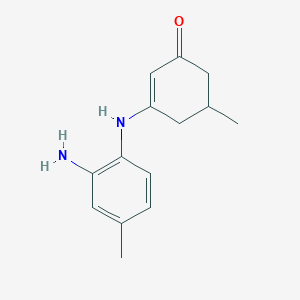

While specific synthesis methods for this compound are not available, it might be synthesized through Friedel-Crafts acylation, a common method for attaching a ketone group to an aromatic ring . This would involve the reaction of 4-ethylbenzene with a dodecanoyl chloride in the presence of a Lewis acid catalyst .Molecular Structure Analysis

The compound consists of a dodecan-1-one (a 12-carbon chain with a ketone group at one end) attached to a 4-ethylphenyl group (a phenyl group with an ethyl group at the 4-position) . The presence of the ketone and phenyl groups may confer certain chemical properties to the compound.Chemical Reactions Analysis

As a ketone, “1-(4-Ethyl-phenyl)-dodecan-1-one” could potentially undergo a variety of reactions, including nucleophilic addition and reduction . The phenyl group might also participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Ethyl-phenyl)-dodecan-1-one” would be influenced by its long carbon chain and functional groups. It’s likely to be a liquid at room temperature, given the similar boiling points of related compounds . The presence of the ketone group could make it a polar compound, and it might be soluble in organic solvents .Wissenschaftliche Forschungsanwendungen

Superlubricity

1-(4-Ethyl-phenyl)-dodecan-1-one, also known as 1,3-diketone oil EPND, has been identified to have a superlubricity region on steel surfaces . This was determined by performing a series of ball-on-disk rotation friction tests under various normal loads and sliding velocities . The superlubricity failed to be reached beyond certain loads or velocities due to several negative effects . However, an optimized running-in method was proposed to expand the load and velocity boundaries of the superlubricity region . This suggests that oil-based superlubricity of 1,3-diketone is a promising solution to friction reduction under suitable operating conditions especially using a well-designed running-in strategy .

Surface-active Additive

1-(4-Ethyl-phenyl)-dodecan-1-one has been synthesized via a Claisen condensation reaction and selected as a surface-active additive . As a surface-active additive, it can alter the properties of surfaces, making them more suitable for specific applications. For example, it can improve the lubrication performance of materials, reduce friction, and protect surfaces from wear and tear .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The potential applications and future directions for “1-(4-Ethyl-phenyl)-dodecan-1-one” would depend on its properties and the context in which it’s used. It could potentially be used in the synthesis of other compounds, or it might have applications in fields like materials science or pharmaceuticals .

Eigenschaften

IUPAC Name |

1-(4-ethylphenyl)dodecan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O/c1-3-5-6-7-8-9-10-11-12-13-20(21)19-16-14-18(4-2)15-17-19/h14-17H,3-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MERHMMZDRRQZDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)C1=CC=C(C=C1)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Ethylphenyl)dodecan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine hydrochloride](/img/structure/B6362817.png)

![(Butan-2-yl)[(2E)-2-methyl-3-phenylprop-2-en-1-yl]amine hydrochloride](/img/structure/B6362847.png)

![[1,3]Dioxolo[4,5-b]pyridine-2-thione](/img/structure/B6362849.png)

![8-Methyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B6362850.png)